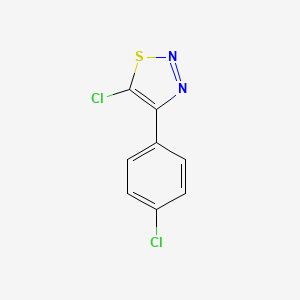

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole typically involves the reaction of 4-chlorobenzenediazonium chloride with thiocyanate ions under acidic conditions. The reaction proceeds through the formation of an intermediate thiocyanate, which cyclizes to form the thiadiazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring and the thiadiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted thiadiazoles with different functional groups.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols and thioethers.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antifungal Properties

The compound exhibits significant antimicrobial and antifungal activities. Studies have demonstrated that derivatives of thiadiazoles, including 5-chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole, can inhibit the growth of various pathogens. For example, research has shown that certain thiadiazole derivatives possess activity against Candida albicans and various Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Several studies have focused on its ability to inhibit cancer cell proliferation. For instance, a review highlighted that thiadiazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells . In vitro evaluations have indicated that such compounds can effectively target human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. The mechanism often involves disruption of DNA replication processes critical for tumor growth .

Materials Science

Development of Novel Materials

In materials science, this compound is utilized in the synthesis of novel materials with specific electronic and optical properties. Its unique structural characteristics allow it to serve as a building block in creating advanced materials for electronic applications.

Agricultural Chemistry

Pesticidal and Herbicidal Applications

The bioactive properties of this compound make it a candidate for use as a pesticide or herbicide. Research indicates that compounds within this class can exhibit potent activity against agricultural pests and diseases . This application is particularly relevant in the context of sustainable agriculture, where the need for effective yet environmentally friendly agrochemicals is increasing.

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular membranes, disrupting their integrity and function. The exact pathways and molecular targets vary depending on the specific application and biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-1,2,3-thiadiazole

- 5-Chloro-1,2,3-thiadiazole

- 4-(4-Chlorophenyl)-1,2,3-thiadiazole

Uniqueness

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is unique due to the presence of two chlorine atoms, one on the phenyl ring and one on the thiadiazole ring. This dual substitution pattern imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The combination of these features makes it a valuable compound for various research and industrial applications.

Activité Biologique

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article discusses the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by data tables and recent research findings.

Overview of Thiadiazoles

Thiadiazoles are five-membered heterocyclic compounds that exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The presence of chlorine and other substituents in the thiadiazole structure can significantly influence its pharmacological properties.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,3-thiadiazoles possess potent anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity

The cytotoxic activity of this compound was assessed using the MTT assay against several cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Induces apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 10.10 | Cell cycle arrest at G2/M phase |

| NCI-H (Lung Cancer) | 9.6 | Down-regulates MMP2 and VEGFA expression |

The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating its potential as an anticancer agent. The mechanism involves the induction of apoptotic pathways, which was confirmed through caspase activation studies .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been investigated for its antibacterial activity against various bacterial strains.

Antibacterial Screening

The antibacterial efficacy was tested against both Gram-positive and Gram-negative bacteria. The findings are presented in Table 2.

| Bacterial Strain | Inhibition Zone (mm) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 12 | Moderate |

| Klebsiella pneumoniae | 18 | Significant |

| Pseudomonas aeruginosa | 10 | Weak |

The compound exhibited notable activity against Klebsiella pneumoniae with an inhibition zone of 18 mm, suggesting strong antibacterial potential .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A study demonstrated that compounds similar to this compound effectively inhibited tumor growth in MCF-7 xenograft models in vivo. The treatment led to a significant reduction in tumor size compared to controls .

- Antibacterial Applications : In clinical isolates of Staphylococcus aureus resistant to conventional antibiotics, the use of thiadiazole derivatives resulted in enhanced susceptibility to treatment when used in combination with existing antibiotics .

Propriétés

IUPAC Name |

5-chloro-4-(4-chlorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMPICDKKJNEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.